Chloroacetaldehyde monohydrate

Description

Contextualization within Halogenated Aldehyde Chemistry

Chloroacetaldehyde (B151913) (ClCH₂CHO) is an organic compound characterized by a chlorine atom at the alpha-position to the aldehyde group. nih.gov This substitution with an electronegative halogen atom makes it a highly electrophilic and reactive molecule. wikipedia.org As a bifunctional compound, it serves as a versatile precursor in the synthesis of numerous heterocyclic compounds. nih.govwikipedia.org Its reactivity is a defining feature, leading to its use as a building block in the production of various pharmaceuticals and other specialty chemicals. wikipedia.org However, this reactivity also contributes to its propensity to polymerize, a characteristic that influences its handling and application in research and industry. chemcess.com

Historical Perspectives on Chloroacetaldehyde Monohydrate Research

The first documented synthesis of pure chloroacetaldehyde was achieved in 1882 by the Austrian chemist K. Natterer. chemcess.com He produced the compound by heating chloroacetaldehyde diethyl acetal (B89532) with anhydrous oxalic acid. chemcess.com Early research recognized the compound's utility, but also its instability and tendency to polymerize. chemcess.com This led to the development and use of its more stable derivatives, such as chloroacetaldehyde dimethyl acetal, which can be hydrolyzed under acidic conditions to generate chloroacetaldehyde for immediate reaction. wikipedia.org Much of the subsequent research has focused on harnessing its reactivity while managing its instability, often through the use of its hydrated forms or acetals in synthetic chemistry. wikipedia.orgchemcess.com

Structural Elucidation and Isomeric Considerations of Hydrate (B1144303) Forms

Chloroacetaldehyde is seldom found in its anhydrous monomeric form due to its high reactivity. nih.govwikipedia.org It readily reacts with water to form hydrates. wikipedia.org Research has identified several forms in which chloroacetaldehyde can exist, depending on the preparation method and conditions: nih.gov

Monomer: The basic ClCH₂CHO molecule.

Monomer Hydrate: Formed when the anhydrous monomer is mixed with water. nih.gov

Dimer Hydrate (Hemihydrate): Also formed instantly upon the addition of the anhydrous monomer to water. nih.gov Commercial aqueous solutions of chloroacetaldehyde are often a 50:50 mixture of the monomer and dimer hydrates. nih.gov The structure of this hemihydrate is identified as 1,1′-dihydroxy-2,2′-dichlorodiethyl ether. chemcess.com

Cyclic Trimer: This form arises from the anhydrous monomer upon standing under dry conditions. nih.gov It has limited solubility in water but can form the monomer and dimer hydrates when heated in an aqueous environment. nih.gov

It is noteworthy that during analysis by gas chromatography, the hydrate forms are dehydrated and converted back to the monomer. osha.gov This characteristic is a crucial consideration in the analytical chemistry of the compound. osha.gov

Below are tables detailing the physicochemical properties of anhydrous chloroacetaldehyde and its common hydrated form.

Physicochemical Properties of Anhydrous Chloroacetaldehyde

| Property | Value |

|---|---|

| Molecular Formula | C₂H₃ClO |

| Molar Mass | 78.50 g/mol |

| Appearance | Colorless liquid |

| Odor | Acrid, penetrating |

| Boiling Point | 85 to 85.5 °C |

| Melting Point | -16.3 °C |

| Density | 1.117 g/mL |

| Flash Point | 87.7 °C (closed cup) |

Data sourced from multiple references. wikipedia.orgchemcess.com

Properties of Chloroacetaldehyde Hemihydrate

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈Cl₂O₃ (also represented as (ClCH₂CH(OH))₂O) |

| Molar Mass | 175.01 g/mol |

| Appearance | Colorless crystals |

| Melting Point | 43–50 °C (with dehydration) |

| Boiling Point | Decomposes at 84 °C |

Data sourced from Chemcess. chemcess.com

Spectroscopic Data for Chloroacetaldehyde

| Spectroscopy Type | Description |

|---|---|

| ¹H NMR | Data available in chemical databases. |

| ¹³C NMR | In CDCl₃, shifts have been recorded at 25.16 MHz. nih.gov |

| IR Spectroscopy | Predicted IR ion spectrum data is available. hmdb.ca |

| Mass Spectrometry | Electron ionization mass spectrometry data is available through the NIST Mass Spectrometry Data Center. nist.gov |

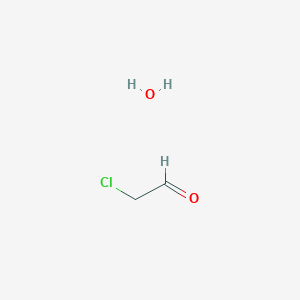

Structure

3D Structure of Parent

Properties

CAS No. |

65703-76-6 |

|---|---|

Molecular Formula |

C2H5ClO2 |

Molecular Weight |

96.51 g/mol |

IUPAC Name |

2-chloroacetaldehyde;hydrate |

InChI |

InChI=1S/C2H3ClO.H2O/c3-1-2-4;/h2H,1H2;1H2 |

InChI Key |

SUQCVWYRTYMULT-UHFFFAOYSA-N |

Canonical SMILES |

C(C=O)Cl.O |

Origin of Product |

United States |

Synthesis and Preparative Methodologies for Chloroacetaldehyde Monohydrate and Its Anhydrous Forms

Industrial Scale Synthesis Pathways

The industrial production of chloroacetaldehyde (B151913) monohydrate is dominated by processes that allow for large-scale, continuous, or semi-continuous manufacturing. These methods are optimized for yield, cost-effectiveness, and throughput.

Chlorination of Olefinic Precursors in Aqueous Media

ClCH=CH₂ + Cl₂ + H₂O → ClCH₂CHO + 2 HCl wikipedia.org

To achieve a high yield, approaching 100%, it is crucial to maintain the concentration of the resulting chloroacetaldehyde in the reaction medium below 5%. chemcess.com Higher concentrations can promote the formation of undesired by-products. chemcess.com Another olefinic precursor that can be utilized is vinyl acetate (B1210297). The reaction of chlorine with vinyl acetate in water at room temperature produces a concentrated solution of chloroacetaldehyde, which can then be purified by distillation. chemcess.com

Controlled Halogenation of Aldehyde Feedstocks

The direct, controlled chlorination of acetaldehyde (B116499) is another significant industrial method for producing chloroacetaldehyde. This process involves the reaction of acetaldehyde or its trimer, paraldehyde, with chlorine. chemcess.com Careful control of the reaction conditions is necessary to prevent over-chlorination and the formation of substantial amounts of by-products. The reaction can be managed on a semicontinuous or completely continuous basis for efficiency. acs.org The presence of water is crucial in this process to suppress undesirable side reactions, acting as a diluent in large proportions. echemi.com

The formation of haloacetaldehydes through this method is understood to be a stepwise substitution process on the α-hydrogen of the acetaldehyde. uzh.chgoogle.com Kinetic studies have shown that the reaction rate constants increase with higher pH and chlorine doses. uzh.chgoogle.com

By-product Formation in Industrial Processes

Industrial-scale synthesis of chloroacetaldehyde is often accompanied by the formation of various by-products, which can impact the purity of the final product and require additional separation steps.

When employing the chlorination of acetaldehyde, common impurities include dichloroacetaldehyde (B1201461) and trichloroacetaldehyde. chemcess.com The condensation of acetaldehyde with monochloroacetaldehyde in the presence of hydrochloric acid can also occur, leading to the formation of α,α,β-trichlorobutyraldehyde. acs.org Another side reaction involves the oxidation of the aldehydes to their corresponding acetic acids, such as dichloroacetic acid and trichloroacetic acid, through the action of hypochlorous acid. acs.org

In the synthesis involving vinyl chloride, a significant by-product can be 1,1,2-trichloroethane, particularly at higher concentrations of chloroacetaldehyde. chemcess.comgoogle.com The formation of this compound is a notable issue as its boiling point is similar to that of chloroacetaldehyde dimethyl acetal (B89532), a derivative often synthesized from these precursors, making separation difficult. google.comcdc.gov When vinyl acetate is used as the precursor, minor amounts of other chlorinated acetaldehydes, acetaldehyde, and various condensation products can be formed. chemcess.com

Table 1: Industrial Scale Synthesis Pathways for Chloroacetaldehyde

| Method | Precursor(s) | Key Reaction Conditions | Primary Product Form | Common By-products |

|---|---|---|---|---|

| Chlorination of Olefinic Precursors | Vinyl Chloride, Water, Chlorine | Aqueous media, chloroacetaldehyde concentration < 5% chemcess.com | Chloroacetaldehyde Monohydrate | 1,1,2-Trichloroethane chemcess.comgoogle.com |

| Chlorination of Olefinic Precursors | Vinyl Acetate, Water, Chlorine | Room temperature chemcess.com | Chloroacetaldehyde Monohydrate | Chlorinated acetaldehydes, Acetaldehyde, Condensation products chemcess.com |

| Controlled Halogenation of Aldehydes | Acetaldehyde (or Paraldehyde), Chlorine | Presence of water as a diluent echemi.com | Chloroacetaldehyde Monohydrate | Dichloroacetaldehyde, Trichloroacetaldehyde, α,α,β-Trichlorobutyraldehyde, Dichloroacetic acid chemcess.comacs.org |

Laboratory Scale Preparative Routes

For laboratory-scale synthesis, where smaller quantities are required, different preparative methods are often employed. These routes may offer higher purity or provide access to the anhydrous form of chloroacetaldehyde more directly.

Oxidation Reactions of Halogenated Alcohols

A laboratory method for the preparation of chloroacetaldehyde hydrate (B1144303) involves the oxidation of a halogenated alcohol. Specifically, glycerol (B35011) α-monochlorohydrin can be oxidized using periodic acid to yield chloroacetaldehyde hydrate. acs.org This method extends the general applicability of periodic acid oxidation for the synthesis of substituted acetaldehydes. The resulting product can be distilled to yield a material with a boiling point of 84°C. acs.org

Hydrolysis of Acetal Derivatives for Anhydrous Generation

The anhydrous form of chloroacetaldehyde is often generated in the laboratory through the hydrolysis of its acetal derivatives. Chloroacetaldehyde acetals, such as chloroacetaldehyde dimethyl acetal, are more stable and easier to handle than the free aldehyde. anshulchemicals.com These acetals can be hydrolyzed under acidic conditions to yield anhydrous chloroacetaldehyde. wikipedia.org This approach is particularly useful when the anhydrous form is required for subsequent reactions, as it can be generated in situ to avoid polymerization. wikipedia.org

Historically, the first pure form of chloroacetaldehyde was produced in 1882 by heating chloroacetaldehyde diethyl acetal with anhydrous oxalic acid at temperatures between 100–150 °C. chemcess.com A more contemporary method for obtaining anhydrous chloroacetaldehyde from its hydrated form is through azeotropic distillation with solvents like chloroform, toluene (B28343), or carbon tetrachloride. wikipedia.org

Table 2: Laboratory Scale Preparative Routes for Chloroacetaldehyde

| Method | Precursor(s) | Reagent(s) | Primary Product Form | Key Features |

|---|---|---|---|---|

| Oxidation of Halogenated Alcohols | Glycerol α-monochlorohydrin | Periodic Acid | Chloroacetaldehyde Hydrate | Provides a direct route to the hydrated form. acs.org |

| Hydrolysis of Acetal Derivatives | Chloroacetaldehyde Diethyl Acetal | Anhydrous Oxalic Acid | Anhydrous Chloroacetaldehyde | Historical method for preparing the pure, anhydrous compound. chemcess.com |

| Hydrolysis of Acetal Derivatives | Chloroacetaldehyde Dimethyl Acetal | Acidic conditions | Anhydrous Chloroacetaldehyde | Allows for in situ generation of the anhydrous aldehyde for further reactions. wikipedia.org |

| Azeotropic Dehydration | Chloroacetaldehyde Monohydrate | Chloroform, Toluene, or Carbon Tetrachloride | Anhydrous Chloroacetaldehyde | A method to convert the stable hydrate to the anhydrous form. wikipedia.org |

Strategies for Anhydrous Chloroacetaldehyde Generation and Stabilization

Anhydrous chloroacetaldehyde is a highly reactive compound that readily undergoes polymerization. scribd.com Its generation from the more stable monohydrate form requires specific chemical strategies to remove water while preventing self-condensation. The primary methods involve leveraging physical chemistry principles, such as azeotropic distillation, or employing a reversible chemical transformation through polyacetal intermediates.

Azeotropic distillation is a widely employed technique for the dehydration of chloroacetaldehyde hemihydrate to yield the anhydrous form. chemcess.com This process involves the addition of a third component, known as an entrainer, which forms a low-boiling azeotrope with water. uwaterloo.ca The azeotrope, a mixture with a constant boiling point, is distilled off, effectively removing water from the system. uwaterloo.ca

Common entrainers for this purpose include solvents like chloroform, toluene, and carbon tetrachloride. chemcess.com The selection of an entrainer is based on its ability to form a heteroazeotrope with water, meaning the condensed vapor phase separates into two immiscible liquid layers, allowing for the recovery and recycling of the entrainer.

The process typically involves heating the chloroacetaldehyde hydrate with the chosen entrainer. The water-entrainer azeotrope boils at a temperature lower than any of the individual components, is distilled off, and condensed. wikipedia.orgchemeurope.com Upon cooling, the condensate separates, the water is removed, and the entrainer can be returned to the distillation flask. Once all the water has been removed, distillation of the remaining mixture yields pure, anhydrous chloroacetaldehyde. chemcess.com

| Entrainer | Boiling Point of Entrainer (°C) | Boiling Point of Water-Entrainer Azeotrope (°C) |

|---|---|---|

| Toluene | 110.6 | 84.1 uwaterloo.ca |

| Chloroform | 61.2 | 53.3 wikipedia.orgchemeurope.com |

| Carbon Tetrachloride | 76.8 | ~66 (Boiling point of the heteroazeotrope) |

An alternative strategy for generating anhydrous chloroacetaldehyde involves its reversible polymerization into polyacetals. chemcess.com Anhydrous chloroacetaldehyde is prone to self-condensation, especially at low temperatures in the presence of Lewis acid catalysts, to form amorphous, elastomeric products with a polyacetal structure. chemcess.com

This polymerization can be strategically reversed to yield the pure, anhydrous monomer. High yields of anhydrous chloroacetaldehyde are obtained through the depolymerization of its polymers, such as polychloroacetaldehyde. chemcess.com This reversion is typically achieved by heating the polymer at elevated temperatures, often in the presence of an acidic catalyst. chemcess.com For instance, heating polychloroacetaldehyde to 145°C with catalytic amounts of oxalic acid or trichloroacetic acid effectively cracks the polymer, releasing the monomeric chloroacetaldehyde which can be collected by distillation. chemcess.comgoogle.com This method capitalizes on the polymer as a stable, storable precursor to the highly reactive anhydrous monomer.

| Process | Key Conditions | Catalyst/Reagent | Outcome |

|---|---|---|---|

| Polyacetal Formation | Low Temperature (-40 to -78°C) chemcess.com | Lewis Acids chemcess.com | Formation of stable polychloroacetaldehyde |

| Polyacetal Reversion (Depolymerization) | High Temperature (~145°C) chemcess.com | Oxalic acid or Trichloroacetic acid chemcess.com | Generation of anhydrous chloroacetaldehyde monomer |

Reactivity and Fundamental Reaction Mechanisms of Chloroacetaldehyde Monohydrate

Electrophilic Reactivity and Alkylating Capabilities

Chloroacetaldehyde (B151913) is recognized as a highly electrophilic reagent and a potent alkylating agent. wikipedia.orgnih.govhmdb.cat3db.ca The strong electron-withdrawing inductive effect of the adjacent chlorine atom significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles. doubtnut.comcore.ac.uk This enhanced electrophilicity is a cornerstone of its reactivity profile.

As an alkylating agent, chloroacetaldehyde reacts with various nucleophilic sites in biological and chemical systems. wikipedia.orgmisumi.co.jp A notable example is its reaction with the nitrogen atoms in nucleotide bases. It is known to react with adenosine (B11128) and cytidine (B196190) to form cyclic etheno adducts, a reaction that is linked to its potential mutagenic properties. wikipedia.orgnih.gov The chlorine atom, activated by the adjacent carbonyl group, can be readily displaced by nucleophiles, further contributing to its alkylating capabilities. core.ac.ukchemcess.com This bifunctionality allows it to act as a precursor in the synthesis of numerous heterocyclic compounds. wikipedia.orgnih.gov

Hydration and Dehydration Equilibria

In the presence of water, chloroacetaldehyde rapidly and readily forms its hydrate (B1144303), chloroacetaldehyde monohydrate (ClCH₂CH(OH)₂). wikipedia.orgnih.govnoaa.gov This equilibrium overwhelmingly favors the hydrated form in aqueous solutions. The equilibrium constant for hydration (K_hydr) is significant, with a pK_hydration value estimated to be around -1.6, indicating a strong thermodynamic preference for the gem-diol structure over the free aldehyde. researchgate.net

Commercial aqueous solutions of chloroacetaldehyde typically contain a mixture of the monomer hydrate and a dimer hydrate (1,1′-dihydroxy-2,2′-dichlorodiethyl ether). nih.govchemcess.comosha.gov The anhydrous form of chloroacetaldehyde is unstable and prone to polymerization, forming cyclic trimers or linear polyacetals. wikipedia.orgnih.govchemcess.com Consequently, generating the anhydrous aldehyde often requires specific laboratory procedures, such as the azeotropic distillation of the hydrate with solvents like toluene (B28343) or chloroform. wikipedia.org The dehydration of the stable hydrated forms back to the free aldehyde is a slow process under physiological conditions. nih.gov

Table 1: Hydration Properties of Chloroacetaldehyde

| Property | Value/Description | Source(s) |

|---|---|---|

| Form in Aqueous Solution | Predominantly exists as monomer and dimer hydrates. | nih.govchemcess.comosha.gov |

| pK_hydration | ~ -1.6 | researchgate.net |

| Reaction with Water | Reacts readily to form the hydrate, liberating some heat. | noaa.gov |

| Anhydrous Form Preparation | Azeotropic distillation with toluene or chloroform. | wikipedia.org |

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon in chloroacetaldehyde makes it highly reactive toward nucleophilic addition. slideshare.net The electron-withdrawing chlorine atom enhances this reactivity, making chloroacetaldehyde more susceptible to nucleophilic attack than acetaldehyde (B116499). doubtnut.com A wide array of nucleophiles can add to the carbonyl group, initiating various synthetic transformations. chemcess.comucalgary.ca

Key examples of nucleophilic addition reactions include:

Reaction with Thioamides: It condenses with thiourea (B124793) and its derivatives in a reaction that leads to the formation of aminothiazole rings. This reaction was historically significant in the synthesis of sulfathiazole, an early sulfa drug. wikipedia.orgnih.govhmdb.ca

Reaction with Amines: It reacts with amino compounds. For instance, its reaction with monochloramine in water proceeds through the formation of a carbinolamine intermediate, 2-chloro-1-(chloroamino)ethanol. nih.gov The reaction with ortho-phenylenediamine under acidic conditions yields benzimidazole (B57391) derivatives through nucleophilic attack followed by cyclodehydration.

Formation of Cyanohydrin: It reacts with hydrogen cyanide to form chloroacetaldehyde cyanohydrin. sci-hub.ru

These reactions underscore the utility of chloroacetaldehyde as a versatile building block in the synthesis of diverse chemical structures, particularly heterocycles. wikipedia.orgt3db.ca

Aldol (B89426) Condensation and Cross-Aldol Reactions

Like other aldehydes possessing α-hydrogens, chloroacetaldehyde can participate in aldol and cross-aldol condensation reactions. chemcess.com The presence of the α-hydrogen allows for the formation of an enolate ion under basic conditions, which can then act as a nucleophile.

Self-Condensation: In an alkaline medium, chloroacetaldehyde can undergo a self-aldol condensation to yield 2,4-dichloroacetaldol. chemcess.com

Cross-Aldol Reactions: It can react with other enolizable aldehydes or ketones. For example, its coaldolization with acetaldehyde produces 2-chlorocrotonaldehyde. chemcess.com More complex, enzyme-catalyzed sequential aldol reactions have also been demonstrated. The enzyme 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) can catalyze two consecutive aldol reactions, first between acetaldehyde and chloroacetaldehyde, followed by a second reaction with another molecule of acetaldehyde. taylorandfrancis.com Furthermore, organocatalysts, such as diarylprolinol, have been shown to effectively promote asymmetric cross-aldol reactions between chloroacetaldehyde and other aldehydes. thieme-connect.deresearchgate.net

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde functional group in chloroacetaldehyde can be readily oxidized to a carboxylic acid group, yielding chloroacetic acid. nih.govchemcess.com This transformation is a common pathway in both synthetic organic chemistry and metabolic processes.

Several oxidizing agents can achieve this conversion:

Nitric Acid or Hydrogen Peroxide: Treatment with strong oxidizing agents like nitric acid or hydrogen peroxide effectively converts chloroacetaldehyde to chloroacetic acid. chemcess.com

Catalytic Air Oxidation: Oxidation can also be performed using air in the presence of a cobalt salt catalyst, such as cobalt(II) acetate (B1210297), with high conversion efficiency. chemcess.comvulcanchem.com

Biochemical Oxidation: In biological systems, aldehyde dehydrogenases can catalyze the oxidation of chloroacetaldehyde to chloroacetic acid. nih.gov

Recent atmospheric studies have also highlighted the oxidation of chloroacetaldehyde as a significant pathway for the formation of chloroacetic acid in the environment. copernicus.org

Table 2: Oxidation Reactions of Chloroacetaldehyde

| Oxidizing Agent/System | Product | Source(s) |

|---|---|---|

| Nitric Acid | Chloroacetic Acid | chemcess.com |

| Hydrogen Peroxide | Chloroacetic Acid | chemcess.com |

| Air / Cobalt (II) Acetate | Chloroacetic Acid | chemcess.comvulcanchem.com |

Enolization Kinetics and Tautomeric Equilibria in Solution

Chloroacetaldehyde can exist in equilibrium with its enol tautomer. The equilibrium constant for enolization (K_enol) provides a measure of the relative stability of the enol form compared to the keto (aldehyde) form. For chloroacetaldehyde, the pK_enol (defined as -log K_enol) has been estimated to be approximately 2. cdnsciencepub.com This suggests a greater tendency to enolize compared to simple aldehydes like acetaldehyde (pK_enol ≈ 4.7). cdnsciencepub.com

However, the study of enolization kinetics and tautomeric equilibria in aqueous solution is significantly complicated by the predominant hydration of the aldehyde. cdnsciencepub.com The observed kinetics often reflect the behavior of an equilibrium mixture of the aldehyde and its hydrate. cdnsciencepub.comresearchgate.net The apparent rate constant for the enolization of this mixture is slower due to the low concentration of the free aldehyde, the species that directly undergoes enolization. cdnsciencepub.com Theoretical and computational methods are often employed to dissect these complex equilibria and predict the properties of the individual tautomeric species in solution. researchgate.netnih.govnih.govirb.hr

Derivatives of Chloroacetaldehyde Monohydrate and Their Advanced Synthetic Pathways

Heterocyclic Compound Synthesis

The dual reactivity of chloroacetaldehyde (B151913) is expertly harnessed in the synthesis of numerous heterocyclic compounds. It can act as a two-carbon synthon, participating in cyclization reactions with various nucleophiles to form stable aromatic and non-aromatic rings containing nitrogen, sulfur, and oxygen.

One of the most classic and industrially significant applications of chloroacetaldehyde is in the Hantzsch thiazole (B1198619) synthesis. This method involves the cyclocondensation of an α-halocarbonyl compound, such as chloroacetaldehyde, with a thioamide-containing compound. organic-chemistry.org The reaction with thiourea (B124793) is a direct and efficient route to produce 2-aminothiazole, a foundational structure in many pharmaceutical compounds, including early sulfa drugs like sulfathiazole. organic-chemistry.orgwikipedia.orgnih.gov The process typically involves the initial S-alkylation of thiourea by chloroacetaldehyde, followed by an intramolecular cyclization and dehydration to yield the aminothiazole ring. pjsir.org The use of chloroacetaldehyde derivatives, such as its acetals, can also be employed to control the reactivity and avoid polymerization of the aldehyde. pjsir.org

| Reactant 1 | Reactant 2 | Key Reaction Type | Product |

|---|---|---|---|

| Chloroacetaldehyde | Thiourea | Cyclocondensation | 2-Aminothiazole |

| Chloroacetaldehyde | Substituted Thioureas | Cyclocondensation | N-Substituted 2-Aminothiazoles |

| Chloroacetaldehyde Diethyl Acetal (B89532) | Thiourea | Cyclocondensation (in situ hydrolysis) | 2-Aminothiazole |

Chloroacetaldehyde is a key reagent in the Hantzsch pyrrole (B145914) synthesis, a multicomponent reaction that generates substituted pyrroles. nih.gov In this synthesis, chloroacetaldehyde (an α-haloaldehyde) reacts with a β-ketoester and an amine (such as ammonia) or a primary amine. wikipedia.orggoogle.com The generally accepted mechanism begins with the formation of an enamine from the β-ketoester and the amine. semanticscholar.org This enamine then acts as a nucleophile, attacking the chloroacetaldehyde. Subsequent intramolecular cyclization and elimination of a water molecule lead to the formation of the pyrrole ring. nih.gov This pathway is particularly effective for creating 2,3-disubstituted pyrroles, which are valuable intermediates in the total synthesis of complex natural products and pharmaceuticals. google.comsemanticscholar.org

| α-Halo Component | β-Dicarbonyl Component | Amine Source | Product Class |

|---|---|---|---|

| Chloroacetaldehyde | Ethyl acetoacetate (B1235776) | Ammonia | 2,3-Disubstituted Pyrrole |

| Chloroacetaldehyde | Dimethyl acetonedicarboxylate | Methylamine | Polysubstituted Pyrrole |

| Chloroacetaldehyde | [1,2,3,4-13C4]ethyl acetoacetate | 15NH4OH | Isotopically Labeled Pyrrole Derivative |

The reactivity of chloroacetaldehyde extends to the formation of five- and seven-membered heterocyclic rings.

Furan (B31954) Synthesis: The Feist-Benary furan synthesis provides a pathway to substituted furans by reacting α-halo ketones or aldehydes with the enolate of a β-dicarbonyl compound. chemcess.com Chloroacetaldehyde can serve as the α-halo component in this reaction. For instance, its cyclocondensation with methyl acetoacetate results in the formation of 2-methyl-3-carbomethoxyfuran. ijsrst.com This reaction proceeds via initial alkylation of the β-dicarbonyl enolate, followed by a ring-closing aldol-type condensation and subsequent dehydration.

Thienodiazepine Ring Formation: While not a direct cyclization partner, chloroacetaldehyde is a crucial starting material for a key intermediate required in the synthesis of thienodiazepines, a class of compounds with significant pharmacological activities. google.comsci-hub.se Chloroacetaldehyde is converted to mercaptoacetaldehyde (B1617137), which exists as the more stable dimer, 2,5-dihydroxy-1,4-dithiane. google.comijsrst.com This dithiane is a valuable intermediate for building the thiophene (B33073) ring, which is subsequently annulated to form the seven-membered diazepine (B8756704) ring, leading to thienodiazepine and thienotriazolodiazepine skeletons. google.com

Chloroacetaldehyde is a versatile precursor for a variety of heterocycles containing both nitrogen and sulfur atoms. nih.gov Its ability to introduce a reactive two-carbon unit facilitates the construction of scaffolds like thiadiazoles. For example, the reaction of chloroacetaldehyde with carboethoxyhydrazine, followed by cyclization using thionyl chloride, yields 5-chlorothiadiazole. ijsrst.com

Furthermore, chloroacetaldehyde can be used to build a thiazole ring that is subsequently incorporated into a larger, more complex heterocyclic system. Research has shown the synthesis of thiazolyl-thiadiazole derivatives where a thiazole ring, initially formed using a chloroacetaldehyde equivalent, is further functionalized and cyclized with reagents like thiosemicarbazide (B42300) to append a 1,3,4-thiadiazole (B1197879) ring.

| Chloroacetaldehyde Derivative | Key Reagent(s) | Intermediate Heterocycle | Final Heterocyclic System |

|---|---|---|---|

| Chloroacetaldehyde | Carboethoxyhydrazine, Thionyl chloride | N/A | 5-Chlorothiadiazole |

| Chloroacetaldehyde | Pyridine-3-thiocarboxamide | Thiazole derivative | Thiazolyl-thiadiazole |

Functional Group Interconversions at the α-Carbon

The chlorine atom at the α-position to the carbonyl group in chloroacetaldehyde is activated towards nucleophilic substitution, enabling a range of functional group interconversions. This reactivity allows for the replacement of the chlorine with other functional groups, significantly expanding the synthetic utility of this C2 building block.

A synthetically important transformation of chloroacetaldehyde is its conversion to mercaptoacetaldehyde. ijsrst.com Due to the instability of the monomer, mercaptoacetaldehyde is typically generated and handled as its stable cyclic dimer, 2,5-dihydroxy-1,4-dithiane. chemcess.com This conversion is achieved by reacting an aqueous solution of chloroacetaldehyde with a sulfide (B99878) source, such as sodium hydrogen sulfide or other mercapto compounds. google.comijsrst.com The reaction involves the nucleophilic displacement of the chloride ion by the sulfur nucleophile. The resulting mercaptoacetaldehyde rapidly dimerizes to form the more stable 1,4-dithiane (B1222100) derivative. chemcess.com This dimer is a key intermediate in the synthesis of various pharmaceuticals, including thienodiazepines and certain anti-HIV agents. google.comijsrst.com

| Starting Material | Reagent | Product |

| Chloroacetaldehyde (aqueous solution) | Sodium hydrogen sulfide (NaSH) | 2,5-Dihydroxy-1,4-dithiane |

| Chloroacetaldehyde dimethyl acetal | Disodium disulfide, then reduction | Mercaptoacetaldehyde dimethyl acetal |

| Chloroacetaldehyde | Sodium mercaptan | Mercaptoacetaldehyde |

Amino Compound Substitution Reactions (via Acetal Forms)

To circumvent the high reactivity of the aldehyde group in chloroacetaldehyde, its acetal derivatives are frequently employed in substitution reactions with amino compounds. This strategy protects the aldehyde functionality, allowing for selective reaction at the chlorinated carbon. The chlorine atom in chloroacetaldehyde acetals can be readily displaced by various nitrogen-containing nucleophiles, leading to the formation of valuable intermediates for the pharmaceutical and agrochemical industries. chemcess.com

A prominent example is the synthesis of aminoacetaldehyde dimethyl acetal, a key intermediate for various pharmaceutical compounds. google.comderpharmachemica.com In this reaction, chloroacetaldehyde dimethyl acetal is treated with ammonia, often in an aqueous or alcoholic solution under pressure, to substitute the chlorine atom with an amino group. google.comderpharmachemica.com This process is a critical step in the synthesis of drugs like the anthelmintic Praziquantel. derpharmachemica.com

The reaction can be generalized for a range of primary and secondary amines, as well as other nitrogen nucleophiles. For instance, reaction with N-protected amino compounds, such as those bearing a carboxybenzyl (Cbz) group, yields protected aminoacetaldehyde acetals. These derivatives are stable intermediates that can be deprotected and further elaborated in multi-step syntheses.

Table 1: Examples of Amino Compound Substitution Reactions

| Acetal Reactant | Amino Compound | Product | Significance |

|---|---|---|---|

| Chloroacetaldehyde dimethyl acetal | Ammonia (NH₃) | Aminoacetaldehyde dimethyl acetal | Intermediate for pharmaceuticals like Praziquantel. google.comderpharmachemica.com |

| Chloroacetaldehyde dimethyl acetal | β-phenylethylamine (in a multi-step synthesis) | N-substituted aminoacetaldehyde acetal derivative | Intermediate in a one-pot synthesis of Praziquantel. derpharmachemica.com |

Acetal and Polyacetal Derivatives as Synthetic Equivalents

Anhydrous chloroacetaldehyde is unstable and prone to polymerization, forming cyclic or linear polyacetals. kyoto-u.ac.jp This reactivity complicates its direct use in many synthetic applications. Consequently, its acetal derivatives, such as chloroacetaldehyde dimethyl acetal and chloroacetaldehyde diethyl acetal, serve as stable, manageable synthetic equivalents. kyoto-u.ac.jpwikipedia.org These derivatives effectively act as "masked" or "protected" forms of chloroacetaldehyde. anshulchemicals.com

The aldehyde can be regenerated in situ by acidic hydrolysis of the acetal, allowing it to react immediately with other reagents present in the mixture. wikipedia.org This approach prevents polymerization and allows for controlled reactions. wikipedia.org For example, in the synthesis of 2-aminothiazole, chloroacetaldehyde dimethyl acetal can be used in place of less stable precursors, leading to a successful and more rapid reaction. sciencemadness.orgnih.gov

Dialkylacetal derivatives are significant starting materials for producing agricultural chemicals and fragrances. chemcess.comnih.gov Even the hemihydrate form of chloroacetaldehyde, which exists as 1,1′-dihydroxy-2,2′-dichlorodiethyl ether, can react in a manner similar to the free aldehyde. chemcess.com The polymerization of anhydrous chloroacetaldehyde, especially at low temperatures with Lewis acid catalysts, yields elastomeric products with a polyacetal structure. chemcess.com While these polymers are not of major commercial importance, their formation underscores the utility of acetal derivatives as stable monomeric equivalents. chemcess.com

Table 2: Common Acetal Derivatives as Synthetic Equivalents

| Acetal Derivative | Formula | CAS Number | Typical Application |

|---|---|---|---|

| Chloroacetaldehyde dimethyl acetal | C₄H₉ClO₂ | 97-97-2 | Intermediate for pharmaceuticals (e.g., imidazoles, pyrazoles) and agrochemicals. anshulchemicals.comufreechem.com |

| Chloroacetaldehyde diethyl acetal | C₆H₁₃ClO₂ | 621-62-5 | Used in the synthesis of various heterocyclic compounds. |

Chiral Derivatives and Asymmetric Synthesis Methodologies

Chloroacetaldehyde and its derivatives are valuable C2 building blocks in asymmetric synthesis, enabling the construction of complex chiral molecules. Various catalytic asymmetric methodologies have been developed to introduce stereocenters with high enantioselectivity.

One notable approach is the asymmetric aldol (B89426) reaction. Research has demonstrated a one-pot synthesis of chiral α-substituted β,γ-epoxy aldehyde derivatives starting from aqueous chloroacetaldehyde. elsevierpure.com This reaction is mediated by a chiral diarylprolinol derivative and proceeds with excellent enantioselectivities. elsevierpure.com

Another powerful technique is the Keck asymmetric allylation. In a key step for the stereocontrolled synthesis of the cholesterol-lowering drug rosuvastatin (B1679574) calcium, anhydrous chloroacetaldehyde undergoes enantioselective allylation with allyltributylstannane. researchgate.net This reaction, catalyzed by a complex of (S)-BINOL and titanium(IV) isopropoxide, establishes a critical chiral center in the resulting homoallylic alcohol with high optical purity (94% enantiomeric excess). researchgate.net

Furthermore, chiral N-heterocyclic carbenes (NHCs) have been employed to activate chloroacetaldehyde for asymmetric [4+2] cycloaddition reactions. researchgate.net This organocatalytic strategy provides an efficient, atom-economical path to structurally diverse cyclic derivatives. researchgate.net The use of chiral catalysts, including metal complexes and organocatalysts like chiral guanidines, has significantly expanded the utility of chloroacetaldehyde in creating valuable, stereochemically defined molecules for various applications. researchgate.netrsc.org

Table 3: Asymmetric Reactions Involving Chloroacetaldehyde

| Reaction Type | Catalyst/Mediator | Product Type | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Asymmetric Aldol Reaction | Diarylprolinol derivative | Chiral α-substituted β,γ-epoxy aldehydes | Excellent |

| Keck Asymmetric Allylation | (S)-BINOL/Ti(O-iPr)₄ | Chiral (S)-1-chloropent-4-en-2-ol | 94% |

| [4+2] Cycloaddition | Chiral N-heterocyclic carbene (NHC) | Chiral cyclic derivatives | High |

Advanced Applications in Organic Synthesis and Materials Science Research

Utilization in Complex Pharmaceutical Intermediate Synthesis

Chloroacetaldehyde (B151913) monohydrate is a fundamental component in the synthesis of numerous pharmaceutical agents. Its ability to react with various nucleophiles and undergo condensation reactions makes it an important starting material for creating complex molecular scaffolds found in many drugs. nih.govchemcess.com

The bifunctional nature of chloroacetaldehyde allows it to be a precursor to a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals. t3db.cahmdb.cawikipedia.org A notable historical application was its condensation with thiourea (B124793) derivatives to produce aminothiazoles, a critical step in the former synthesis of sulfathiazole, one of the earliest sulfa drugs. t3db.canih.govwikipedia.org

Modern applications continue to leverage its reactivity. It is a key building block in the synthesis of several pharmaceuticals, including the diuretic altizide (B1665742), the thiazide diuretic polythiazide, and the benzodiazepine (B76468) derivatives brotizolam and ciclotizolam. wikipedia.org Furthermore, it serves as an intermediate in the production of statin drugs, which are essential for lowering cholesterol, and certain anti-AIDS medications. chemcess.com For instance, its mercapto derivative, 2,5-dihydroxy-1,4-dithiane, is utilized in the synthesis of drugs targeting HIV/AIDS. chemcess.com Its acetal (B89532) derivatives, such as chloroacetaldehyde dimethyl acetal, are also crucial intermediates, which can be converted to other useful precursors like 1,1,2-trimethoxyethane. chemcess.com

| Therapeutic Agent/Intermediate | Precursor Role of Chloroacetaldehyde |

| Altizide, Polythiazide | Building block in the synthesis of these diuretic drugs. wikipedia.org |

| Brotizolam, Ciclotizolam | Serves as a key synthetic building block. wikipedia.org |

| Sulfathiazole | Precursor to the aminothiazole ring via condensation with thiourea. t3db.cawikipedia.org |

| Statin Drugs | Used as a building block for intermediates in statin synthesis. chemcess.com |

| Anti-AIDS Drugs | The derivative 2,5-dihydroxy-1,4-dithiane is a synthetic intermediate. chemcess.com |

| d,l-Serine | A precursor, 1,1,2-triacetoxyethane, is prepared from chloroacetaldehyde. chemcess.com |

Chloroacetaldehyde plays a dual role in the context of antineoplastic agents. It is a known metabolite of the alkylating agents cyclophosphamide (B585) and ifosfamide (B1674421), where its formation is linked to some of the toxic side effects of these cancer treatments. wikipedia.orgoup.comnih.govlu.se

However, beyond its role as a metabolite, chloroacetaldehyde and its derivatives are actively used in the synthesis of anticancer drugs. It is cited as a precursor in the synthesis of the antineoplastic agent chlorambucil. vulcanchem.com Its high electrophilicity and ability to act as an alkylating agent are leveraged in these synthetic pathways. t3db.cahmdb.cawikipedia.org The compound's reactivity with nucleobases like adenosine (B11128) and cytidine (B196190) to form fluorescent etheno derivatives has also been adapted for analytical purposes, allowing for the sensitive detection of compounds in biological samples. sigmaaldrich.comsigmaaldrich.com This reactivity also points to its potential use in modifying nucleic acids and related molecules in a research context.

Contributions to Agrochemical Development

In the field of agrochemicals, chloroacetaldehyde monohydrate is a valuable intermediate for producing a variety of substances that protect crops and regulate their growth. kyoto-u.ac.jpkyoto-u.ac.jp Its derivatives are important starting materials for many agricultural chemicals. chemcess.com

Chloroacetaldehyde is used to synthesize compounds that protect seeds from pathogens. A key example is its cyclocondensation reaction with methyl acetoacetate (B1235776), which yields 2-methyl-3-carbomethoxyfuran. chemcess.com This furan (B31954) derivative functions as an effective seed disinfectant, highlighting a direct application of chloroacetaldehyde in crop protection. chemcess.com

| Agrochemical Type | Synthetic Route Involving Chloroacetaldehyde | Resulting Compound |

| Seed Disinfectant | Cyclocondensation with methyl acetoacetate. chemcess.com | 2-methyl-3-carbomethoxyfuran chemcess.com |

The synthesis of plant growth regulators (PGRs) is another area where chloroacetaldehyde is employed. knowde.com These substances are used to control various aspects of plant development, such as growth rate and crop maturity. gard.in A specific synthetic application involves the reaction of chloroacetaldehyde with carboethoxyhydrazine, followed by a cyclization step using thionyl chloride. chemcess.com This process produces 5-chlorothiadiazole, a compound used commercially as a cotton defoliant and plant growth regulator. chemcess.com

| Agrochemical Type | Synthetic Route Involving Chloroacetaldehyde | Resulting Compound |

| Plant Growth Regulator / Cotton Defoliant | Reaction with carboethoxyhydrazine followed by cyclization with thionyl chloride. chemcess.com | 5-chlorothiadiazole chemcess.com |

Role in Specialty Polymer and Material Precursor Chemistry

While large-scale commercial polymers from chloroacetaldehyde are not common, its unique chemical properties lend it to applications in specialty polymers and materials science research. chemcess.com The anhydrous form of chloroacetaldehyde is known to polymerize upon standing, forming cyclic trimers and tetramers, as well as polyoxymethylene-type polymers. nih.govchemcess.com

A specific application in materials science is its use in a spinning solution for the production of poly β-alanine fibers. nih.gov This indicates its role as a component in the manufacturing process of certain specialty polymers. The compound's ability to react with various molecules also makes it a candidate for creating specific material precursors and for the surface modification of materials in research settings.

Poly-β-alanine Spinning Solutions

Chloroacetaldehyde is identified as a component used in the preparation of spinning solutions for poly-β-alanine. nih.govepa.gov Poly-β-alanine is a polyamide, analogous to nylon, that can be synthesized via the hydrogen transfer polymerization of acrylamide. While the precise mechanistic role of chloroacetaldehyde in the fiber spinning process is not extensively detailed in publicly available research, its inclusion in the spinning solution is a noted application. nih.gov The spinning process typically involves dissolving a polymer in a suitable solvent to create a viscous solution, which is then extruded through a spinneret to form fibers. The properties of the solvent and other additives in the spinning solution are critical for controlling the final characteristics of the fiber.

Co-Trimer and Co-Polymer Formations with Aldehydes

The high reactivity of chloroacetaldehyde facilitates its participation in polymerization and copolymerization reactions. Anhydrous chloroacetaldehyde can undergo self-condensation to form cyclic trimers and also participates in the formation of cotrimers and copolymers with other aldehydes, such as acetaldehyde (B116499). researchgate.net

Trimerization:

Under anhydrous conditions, particularly in the presence of an acid catalyst like concentrated sulfuric acid, chloroacetaldehyde readily polymerizes to form a stable cyclic trimer, 2,4,6-tris(chloromethyl)-1,3,5-trioxane. nih.govoup.com This trimer is a crystalline solid that is more stable for storage than the highly reactive monomer. epo.org The monomer can be regenerated by the depolymerization of the trimer upon heating. oup.comoup.com The trimerization process is a key method for storing and handling the reactive aldehyde. Various catalysts and conditions have been researched to optimize the yield and purity of the monochloroacetaldehyde trimer, as it is a crucial precursor for generating pure chloroacetaldehyde for synthesis. epo.orggoogle.com

Table 1: Research Findings on Monochloroacetaldehyde Trimer Synthesis

| Raw Material | Catalyst | Solvent | Temperature | Reaction Time | Yield of Trimer | Purity | Reference |

|---|---|---|---|---|---|---|---|

| Distilled fraction (82% MCA) | 96% H₂SO₄ | Hexane | -20°C | 20 min (addition) | 71% (based on MCA) | 99.0% | google.com |

| Distilled fraction (MCA/Benzene) | Metallic Tin | Benzene | 20°C | 3 hours | 76% (based on MCA) | 98.5% | epo.org |

| MCA Solution (30%) | Metallic Zinc | Benzene | 20°C | 3 hours | 81 g (from 350g solution) | White crystals | epo.org |

Copolymerization:

Research has shown that chloroacetaldehyde can be copolymerized with acetaldehyde using aluminum alkyl catalysts. researchgate.net The resulting product is suggested to be a random copolymer based on its solubility characteristics and X-ray diffraction analysis. researchgate.net These copolymers of monochloroacetaldehyde have been found to be more thermally stable than polyacetaldehyde. researchgate.net This enhanced stability makes them of interest in materials science. The ability of chloroacetaldehyde to act as an electrophilic aldehyde in cross-aldol reactions further highlights its utility in forming complex carbon-carbon bonds, which are fundamental to polymer chemistry. researchgate.net

Environmental Chemistry and Degradation Pathways of Chloroacetaldehyde Monohydrate

Natural Attenuation Mechanisms

Natural attenuation encompasses the physical, chemical, and biological processes that act without human intervention to reduce the mass, toxicity, mobility, volume, or concentration of contaminants in the environment.

Chloroacetaldehyde (B151913) is recognized as a metabolite in the microbial degradation of other chlorinated compounds. For instance, it is an intermediate in the metabolic pathway for the breakdown of 1,2-dichloroethane, which is first converted to chloroethanol. wikipedia.org The broader category of chloroethenes, which are significant environmental contaminants, undergoes microbial degradation through several mechanisms, including anaerobic organohalide respiration, and both anaerobic and aerobic metabolic and co-metabolic degradation. nih.gov While specific microbial degradation pathways for chloroacetaldehyde are a component of these larger processes, the focus of much research has been on the complete dechlorination of parent compounds like tetrachloroethene (PCE) and vinyl chloride by microbial consortia. nih.govnih.gov The degradation of these parent compounds often involves the production of metabolites necessary for the activity of key dechlorinating bacteria, such as Dehalococcoides. nih.gov

Volatilization is a significant process for the transfer of chloroacetaldehyde from water and soil to the atmosphere. The potential for a chemical to volatilize from water is described by its Henry's Law constant. For chloroacetaldehyde, this constant is estimated to be 2.4 x 10⁻⁵ atm-cu m/mole, which indicates that volatilization from water surfaces is an expected pathway. nih.gov

Based on this value, the volatilization half-life of chloroacetaldehyde can be estimated for different aquatic environments. nih.gov

Interactive Table: Estimated Volatilization Half-life of Chloroacetaldehyde from Aquatic Systems

| Model Environment | Depth | Flow Velocity | Wind Velocity | Estimated Half-life |

|---|---|---|---|---|

| River | 1 m | 1 m/sec | 3 m/sec | 35 hours |

Data sourced from US EPA; Estimation Program Interface (EPI) Suite, as cited in PubChem. nih.gov

In terrestrial systems, volatilization may occur from moist soil surfaces. nih.gov The presence of water enhances volatilization because water molecules compete with the chemical for adsorption sites on soil particles, increasing the vapor density of the compound in the soil air. rivm.nl Conversely, as a soil surface dries, volatilization is significantly reduced. rivm.nl Given its vapor pressure of 64.3 mm Hg, chloroacetaldehyde is also expected to volatilize from dry soil surfaces. nih.gov

In aqueous solutions, chloroacetaldehyde readily hydrates to form chloroacetaldehyde monohydrate. wikipedia.org The stability of haloacetaldehydes like chloroacetaldehyde is influenced by environmental conditions, particularly pH and temperature. researchgate.net The hydrolysis rate of chloroacetaldehyde increases with a rise in pH. researchgate.net Kinetic studies show that the degradation rate constants of haloacetaldehydes generally increase with both pH and chlorine dose in treated water. researchgate.net During chlorination, the half-lives of various acetaldehydes were found to be in the order of chloral (B1216628) hydrate (B1144303) > acetaldehyde (B116499) ≫ dichloroacetaldehyde (B1201461) > chloroacetaldehyde, indicating that chloroacetaldehyde is relatively less stable under these conditions compared to other related compounds. researchgate.net The hydrolysis of chlorinated acetaldehydes can proceed through pathways such as decarburization and dehalogenation. researchgate.net

Formation and Fate in Water Treatment Processes

Chloroacetaldehyde monohydrate is relevant in the context of both drinking water treatment and industrial wastewater management.

Chloroacetaldehyde is a member of the haloacetaldehydes (HALs), a group of disinfection by-products (DBPs) that form when disinfectants like chlorine react with natural organic matter present in source water. nih.govrsc.org HALs are considered the third largest class of identified DBPs by weight found in drinking water. researchgate.netnih.gov

The formation of chloroacetaldehyde during water treatment is a stepwise process. It can be produced by the chlorination of acetaldehyde. researchgate.net The application of pre-ozonation in drinking water treatment plants can increase the formation potential of HALs, likely because ozone oxidizes natural organic matter to form aldehydes, which are then precursors for halogenation. researchgate.netnih.gov The kinetics of haloacetaldehyde formation are complex, with reaction rates increasing with higher pH and chlorine doses. researchgate.net

Chloroacetaldehyde has been detected in the effluents of various industrial processes. It has been identified as a contaminant in wastewater from pulp mills that use a bleaching process. nih.gov It is also found in acetaldehyde wastewater from the petrochemical industry, where it is considered a dominant and moderately toxic pollutant alongside other compounds. mdpi.com Additionally, chloroacetaldehyde can be generated as a by-product during the synthesis of acetaldehyde from ethylene (B1197577) in the presence of a palladium/cupric chloride catalyst. google.com

Interactive Table: Selected Compounds Identified in Acetaldehyde Wastewater

| Compound | Classification |

|---|---|

| Chloroacetaldehyde | Dominant Pollutant |

| Acetaldehyde | Dominant Pollutant |

| Acetic acid | Dominant Pollutant |

| 3-Furaldehyde | Dominant Pollutant |

| 5-Methyl furfural | Dominant Pollutant |

Data sourced from a study on the characterization of acetaldehyde wastewater. mdpi.com

Atmospheric Transformation Pathways of Chloroacetaldehyde Monohydrate

The atmospheric fate of chloroacetaldehyde is governed by a series of complex chemical reactions that transform it into other compounds. These transformations occur in both the gas phase and across multiple phases, such as on the surface of aerosols.

Gas-Phase Reactions

In the atmosphere, chloroacetaldehyde is primarily removed through gas-phase reactions. One of the most significant of these is its reaction with photochemically-produced hydroxyl radicals (•OH). The rate constant for the vapor-phase reaction of chloroacetaldehyde with hydroxyl radicals has been determined to be 3.1 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This reaction leads to an estimated atmospheric half-life of approximately 4.3 days, assuming an average atmospheric concentration of hydroxyl radicals of 8.7 x 10⁵ radicals per cm³. nih.gov

Beyond reactions with hydroxyl radicals, chloroacetaldehyde can also react with other atmospheric oxidants. For instance, reactions with chlorine atoms (Cl•) can be a relevant removal process, particularly in marine environments where chlorine atom concentrations can be significant. copernicus.org Chloroacetaldehyde itself can be formed in the atmosphere as a secondary pollutant. It is a known product from the gas-phase chlorine-initiated oxidation of various alkenes, such as isoprene (B109036) and its oxidation products. researchgate.net

Multiphase Chemical Conversion to Chloroacetic Acid

Recent research has highlighted the importance of multiphase processes in the atmospheric transformation of chloroacetaldehyde, specifically its conversion to chloroacetic acid. researchgate.netresearchgate.net This pathway is considered a more significant source of atmospheric chloroacetic acid than gas-phase reactions alone. researchgate.net

The proposed mechanism for this conversion involves several steps:

Uptake: Gaseous chloroacetaldehyde is taken up into the aqueous phase of atmospheric aerosols. researchgate.net

Hydration: In the aqueous phase, chloroacetaldehyde undergoes hydration to form a gem-diol. researchgate.netnih.gov

Oxidation: This diol intermediate is then oxidized by hydroxyl radicals (•OH) in the aqueous phase, leading to the formation of chloroacetic acid. researchgate.net

Quantum chemical calculations support the feasibility of this multiphase formation pathway. researchgate.net Box model simulations incorporating this heterogeneous chemistry have shown a significant improvement in predicting observed levels of chloroacetic acid in the atmosphere, suggesting that the conversion of chloroacetaldehyde is a key process. researchgate.net The estimated reactive uptake coefficients for various chlorine-containing oxygenated volatile organic compounds (Cl-OVOCs), including chloroacetaldehyde, range from 3.63 × 10⁻⁵ to 2.34 × 10⁻². researchgate.net

Bioaccumulation and Sorption Potential in Ecological Systems

The potential for chloroacetaldehyde to accumulate in living organisms and adhere to soil and sediment is a critical aspect of its environmental profile.

Based on its physicochemical properties, chloroacetaldehyde is not expected to significantly bioaccumulate in aquatic organisms. epa.gov The Bioconcentration Factor (BCF), a measure of a chemical's tendency to concentrate in an organism from the surrounding water, has been estimated to be 1. epa.gov This low BCF value is consistent with the compound's relatively high water solubility and low octanol-water partition coefficient (log Kow of 0.39), which indicate a preference for remaining in water rather than partitioning into fatty tissues of organisms. epa.gov

Regarding its interaction with soils and sediments, chloroacetaldehyde's high water solubility and low Kow suggest that adsorption is not a significant fate process. epa.gov In moist soil environments, it is expected to be highly mobile and susceptible to leaching into groundwater. epa.gov Conversely, its relatively high vapor pressure suggests that it would volatilize rapidly from dry soil surfaces. epa.gov

Data Tables

Table 1: Atmospheric Reaction Data for Chloroacetaldehyde

| Parameter | Value | Reference |

|---|---|---|

| OH Radical Reaction Rate Constant | 3.1 x 10⁻¹² cm³/molecule-sec (at 25°C) | nih.gov |

Table 2: Bioaccumulation and Sorption Parameters for Chloroacetaldehyde

| Parameter | Value | Indication | Reference |

|---|---|---|---|

| Estimated Bioconcentration Factor (BCF) | 1 | Low bioaccumulation potential | epa.gov |

| Octanol-Water Partition Coefficient (log Kow) | 0.39 | Low lipophilicity | epa.gov |

Molecular and Biological Interactions of Chloroacetaldehyde Monohydrate Mechanistic Studies

Metabolite Formation and Biotransformation Pathways

Chloroacetaldehyde (B151913) is not typically encountered in its anhydrous form but rather as a hydrate (B1144303). wikipedia.org It is a toxic metabolite that can arise from both environmental and therapeutic exposures. nih.gov

From Halogenated Hydrocarbon Precursors

A significant pathway for chloroacetaldehyde formation involves the metabolism of halogenated hydrocarbons. For instance, the industrial chemical vinyl chloride is metabolized in the liver to chloroethylene oxide, a short-lived intermediate that rapidly rearranges to form chloroacetaldehyde. nih.gov This process is a key step in the bioactivation of vinyl chloride, contributing to its toxic and carcinogenic properties. nih.govpsu.edu Similarly, chloroacetaldehyde is a metabolite in the degradation of 1,2-dichloroethane, which is first converted to chloroethanol. wikipedia.org The biotransformation of these and other halogenated solvents is a critical factor in their toxicity, often involving the formation of reactive electrophilic intermediates like chloroacetaldehyde. nih.gov

From Chemotherapeutic Agents

Chloroacetaldehyde is also a major reactive metabolite of the oxazaphosphorine cytostatic drugs, ifosfamide (B1674421) and cyclophosphamide (B585), which are widely used in cancer chemotherapy. nih.govnih.govnih.gov While both are isomers, ifosfamide preferentially undergoes N-dechloroethylation, a metabolic pathway that yields chloroacetaldehyde. nih.govpharmgkb.org This metabolic difference is thought to contribute to the distinct toxicity profiles of the two drugs, with ifosfamide being associated with neurotoxicity and nephrotoxicity. nih.govnih.gov The formation of chloroacetaldehyde from these agents is a critical aspect of their pharmacology and toxicology. wikipedia.orgnih.gov

Molecular Interactions with Cellular Components

As a potent alkylating agent, chloroacetaldehyde readily interacts with various cellular macromolecules, leading to significant functional and structural alterations. wikipedia.orgnih.gov

DNA Adduct Formation and Etheno-Derivative Generation

One of the most well-documented effects of chloroacetaldehyde is its ability to react with DNA bases to form cyclic etheno adducts. nih.govrsc.orgresearchgate.net These adducts, such as 1,N6-ethenoadenine (εA), 3,N4-ethenocytosine (εC), and N2,3-ethenoguanine (EtoG), are promutagenic lesions that can disrupt normal DNA replication and lead to mutations. psu.edursc.orgnih.gov The formation of these adducts involves the attack of an exocyclic base nitrogen on the carbonyl group of chloroacetaldehyde, followed by cyclization. researchgate.net The presence of etheno adducts can alter the structure and stability of the DNA double helix, impair DNA metabolism by polymerases, and may ultimately initiate carcinogenesis. rsc.org

Table 1: Etheno-DNA Adducts Formed by Chloroacetaldehyde

| Adduct Name | Abbreviation | DNA Base of Origin |

| 1,N6-ethenoadenine | εA | Adenine (B156593) |

| 3,N4-ethenocytosine | εC | Cytosine |

| N2,3-ethenoguanine | EtoG | Guanine (B1146940) |

This table summarizes the primary etheno-DNA adducts resulting from the reaction of chloroacetaldehyde with DNA.

RNA and Protein Alkylation

Beyond DNA, chloroacetaldehyde can also alkylate other crucial cellular components like RNA and proteins. nih.govcreative-proteomics.com Alkylation of RNA can lead to the formation of aberrant methylated RNA, which can trigger cellular stress responses and RNA degradation pathways. nih.gov The reactive nature of chloroacetaldehyde allows it to modify amino acid residues within proteins, particularly those with nucleophilic side chains like cysteine and lysine. creative-proteomics.com This alkylation can lead to protein damage, disruption of protein structure and function, and the formation of protein-protein cross-links. sciepub.comnih.gov For instance, chloroacetaldehyde has been shown to cause protein damage through the depletion of glutathione (B108866), a key cellular antioxidant. sciepub.com

Subcellular Mechanistic Responses

The molecular interactions of chloroacetaldehyde trigger a cascade of subcellular responses. A significant consequence is the induction of oxidative stress, characterized by the formation of reactive oxygen species (ROS) and the depletion of cellular glutathione. nih.gov This oxidative stress can damage various cellular structures, including mitochondria and lysosomes. nih.gov

Table 2: Investigated Subcellular Effects of Chloroacetaldehyde in Rat Hepatocytes

| Parameter | Observation | Implication |

| Total Glutathione | Decreased | Increased Oxidative Stress |

| Cellular ATP Levels | Decreased | Inhibition of Oxidative Phosphorylation |

| Mitochondrial Membrane Potential | Decreased | Mitochondrial Damage |

| Lysosomal Membrane Integrity | Ruptured | Lysosomal Damage and Release of Hydrolytic Enzymes |

| Reactive Oxygen Species (ROS) | Increased | Cellular Damage |

This interactive table outlines key subcellular responses observed in rat hepatocytes upon exposure to chloroacetaldehyde, as detailed in the cited research. nih.gov

Mitochondrial Dysregulation

Mitochondria are primary targets of chloroacetaldehyde's toxic effects. The compound disrupts mitochondrial function through several mechanisms, leading to impaired energy metabolism and the initiation of cell death pathways.

Research on isolated rat liver mitochondria has demonstrated that CAA directly inhibits the electron transport chain. Specifically, it targets Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinol:cytochrome c oxidoreductase), crucial components for ATP synthesis. vulcanchem.com This inhibition disrupts the mitochondrial membrane potential, a critical factor for maintaining mitochondrial integrity and function. nih.gov Studies in rat hepatocytes have shown that CAA rapidly decreases the mitochondrial membrane potential, an effect that can be mitigated by antioxidants, indicating that the membrane damage is a direct result of reactive oxygen species (ROS) formation. nih.gov

Furthermore, CAA has been found to interfere with mitochondrial fatty acid metabolism. It specifically inhibits the oxidation of long-chain fatty acids, such as palmitic acid, while not affecting the oxidation of other substrates like succinic acid or octanoic acid. nih.gov This disruption of fatty acid metabolism may contribute to the encephalopathy observed following treatment with drugs like ifosfamide, which metabolize to CAA. nih.gov The depletion of cellular ATP and the collapse of the cellular protein gradient are further consequences of CAA-induced mitochondrial alterations. nih.govnih.gov

The following table summarizes the key effects of chloroacetaldehyde on mitochondrial function.

| Target/Process | Observed Effect | Implication | Reference |

| Electron Transport Chain | Inhibition of Complex I and Complex III | Impaired ATP synthesis, increased ROS production | vulcanchem.com |

| Mitochondrial Membrane | Rapid decrease in membrane potential | Disruption of mitochondrial integrity, initiation of apoptosis | nih.gov |

| Fatty Acid Metabolism | Inhibition of long-chain fatty acid oxidation | Contribution to metabolic encephalopathy | nih.gov |

| Cellular Energy | Depletion of ATP levels | General cellular dysfunction and toxicity | nih.gov |

Lysosomal Membrane Integrity and Function

Chloroacetaldehyde cytotoxicity is also strongly associated with the destabilization of lysosomes, the cell's primary recycling centers. nih.gov Damage to the lysosomal membrane, an event known as lysosomal membrane permeabilization (LMP), leads to the release of potent hydrolytic enzymes into the cytosol, which can trigger cell death. mdpi.comoceanbestpractices.org

CAA-induced cytotoxicity has been linked to lysosomal membrane rupture. nih.gov This damage is believed to be a consequence of the oxidative stress initiated by the compound. The accumulation of reactive oxygen species can lead to lipid peroxidation within the lysosomal membrane, compromising its integrity. mdpi.com The process of LMP is considered a critical event in cell death signaling. mdpi.comnih.gov

Reactive Oxygen Species Generation and Glutathione Depletion

A central mechanism of chloroacetaldehyde's toxicity is the induction of oxidative stress, characterized by the excessive generation of reactive oxygen species (ROS) and the depletion of cellular antioxidant defenses, primarily glutathione (GSH). nih.gov

CAA-induced cytotoxicity is directly associated with significant ROS formation. nih.gov Studies in rat hepatocytes have identified at least four distinct intracellular sources contributing to this ROS burst:

Metabolic Enzymes: Cytochrome P450 and xanthine (B1682287) oxidase are implicated in the metabolic processes that generate ROS following CAA exposure. nih.gov

Mitochondrial Disruption: The inhibition of the mitochondrial respiratory chain by CAA leads to electron leakage and the formation of superoxide (B77818) radicals. nih.gov

Lysosomal Reactions: A Haber-Weiss-like reaction occurring within damaged lysosomes is another proposed source of ROS. nih.gov

This surge in ROS is coupled with a marked depletion of glutathione (GSH), a critical intracellular antioxidant that neutralizes free radicals. nih.govnih.gov The depletion of cerebral GSH, in particular, has been identified as a key determinant in the neurotoxicity induced by CAA and its parent compounds. nih.govnih.gov Pre-treatment with N-acetylcysteine, a GSH precursor, has been shown to delay both cerebral GSH depletion and the onset of neurotoxicity. nih.gov This highlights the crucial role of GSH in detoxifying CAA and protecting against its harmful effects. nih.gov

The table below outlines the primary sources of ROS and the key antioxidant depletion observed in CAA toxicity.

| Component | Role in CAA Toxicity | Consequence | Reference |

| Cytochrome P450/Xanthine Oxidase | Metabolic generation of ROS | Increased oxidative stress | nih.gov |

| Mitochondria | ROS production due to electron transport chain disruption | Mitochondrial damage, cellular apoptosis | nih.gov |

| Lysosomes | ROS generation via Haber-Weiss-like reactions | Lysosomal membrane permeabilization | nih.gov |

| Glutathione (GSH) | Depleted by CAA and ROS | Compromised antioxidant defense, enhanced cytotoxicity | nih.govnih.govnih.gov |

Mutagenic Mechanisms at the Genetic Level

Chloroacetaldehyde is a potent mutagen that exerts its genotoxic effects by directly reacting with DNA to form stable adducts. nih.govnih.gov Its primary mechanism involves the formation of exocyclic "etheno" lesions, which are highly mutagenic. nih.govibb.waw.pl

CAA readily reacts with single-stranded DNA, targeting adenine and cytosine bases to form 1,N6-ethenoadenine (εA) and 3,N4-ethenocytosine (εC), respectively. nih.govibb.waw.pl These adducts distort the DNA structure and interfere with normal DNA replication and transcription.

Experimental studies have shown that CAA treatment primarily induces mutations at cytosine bases, and to a lesser extent, at adenine bases. nih.gov It does not appear to cause mutations at guanine or thymine. nih.gov The mutational signature of CAA at cytosine is specific, consisting of approximately 80% C-to-T transitions and 20% C-to-A transversions. nih.gov Ethenocytosine is considered a highly efficient mutagenic lesion. nih.gov In contrast, while ethenoadenine is also formed, it appears to be bypassed by DNA polymerases in a largely non-mutagenic manner. nih.gov

Enzymatic Biotransformation and Detoxification Processes

The biotransformation of chloroacetaldehyde is a critical determinant of its toxicity. The body possesses enzymatic pathways to detoxify this reactive aldehyde, primarily through oxidation.

The principal detoxification pathway for CAA occurs in the kidneys, where it is metabolized to chloroacetate. nih.gov This reaction is catalyzed by a highly active aldehyde dehydrogenase enzyme present in human kidney tubules. nih.gov Chloroacetate is significantly less toxic than its parent aldehyde, meaning this conversion represents an effective detoxification mechanism that can limit the nephrotoxicity associated with parent compounds like ifosfamide. nih.gov

The generation of CAA itself is a result of the metabolism of various precursor compounds by cytochrome P450 (CYP) enzymes in the liver. For instance, the anticancer drugs cyclophosphamide and ifosfamide are metabolized by CYP3A4 and CYP2B6 to produce CAA, which is responsible for some of their toxic side effects. pharmgkb.org

Detoxification strategies can also involve protecting vital cellular components. Thiol-protecting drugs, such as mesna (B1676310) and amifostine, can prevent CAA-induced toxicity by mitigating the extensive depletion of cellular glutathione and coenzyme A. nih.gov Furthermore, methylene (B1212753) blue has been shown to act as an alternative electron acceptor that can block the transformation of chloroethylamine into chloroacetaldehyde, thereby preventing the formation of this toxic metabolite. drugbank.com

Advanced Analytical Methodologies for Chloroacetaldehyde Monohydrate Research

Chromatographic Techniques and Hyphenated Systems

Chromatography, particularly when coupled with highly sensitive and selective detectors, forms the cornerstone of chloroacetaldehyde (B151913) analysis. These hyphenated systems are indispensable for separating the analyte from interfering matrix components and providing robust data for both quantitative and qualitative assessments.

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly sensitive and selective technique for the quantitative analysis of electrophilic compounds, particularly those containing halogens like chloroacetaldehyde. scioninstruments.commeasurlabs.com The ECD operates by emitting beta particles (electrons) from a radioactive source, typically Nickel-63, which generate a constant standing current in the detector. scioninstruments.com When an electronegative analyte like chloroacetaldehyde passes through the detector, it captures some of these electrons, causing a decrease in the current that is measured as a positive signal. scioninstruments.commeasurlabs.com This high affinity for halogenated compounds makes GC-ECD an exceptionally effective tool for detecting trace levels of chloroacetaldehyde in various samples, especially in air. scioninstruments.comceda.ac.uk

The method is frequently used for environmental and occupational monitoring. measurlabs.comdnacih.com For instance, established methods like NIOSH 2015 and OSHA 76 detail the collection of chloroacetaldehyde from air onto silica (B1680970) gel sorbent tubes, followed by solvent desorption and analysis by GC-ECD. dnacih.comkeikaventures.com These methods provide reliable quantification at the parts-per-billion (ppb) level. dnacih.commfd.org.mk While highly sensitive, the ECD has a limited linear dynamic range compared to other detectors, which requires careful calibration and sample handling to ensure accurate quantification. mfd.org.mk

Table 1: Parameters for GC-ECD Analysis of Chloroacetaldehyde in Air Samples

| Parameter | Details | Source(s) |

|---|---|---|

| Target Analyte | Chloroacetaldehyde | dnacih.comkeikaventures.com |

| Analytical Method | Gas Chromatography-Electron Capture Detection (GC/ECD) | dnacih.comkeikaventures.com |

| Sorbent Material | Silica Gel (e.g., 520 mg/260 mg sections) | dnacih.comkeikaventures.com |

| Desorption Solvent | 50% Aqueous Methanol (B129727) or Acetonitrile | dnacih.comkeikaventures.com |

| Working Range | 0.1 to 2 ppm (0.33 to 6.3 mg/m³) for a 3 L air sample | keikaventures.com |

| Reliable Quantitation Limit | 21.3 ppb (68.4 µg/m³) | dnacih.com |

| Detection Limit (Analytical) | 0.1 µg per sample / 17.1 pg per injection | dnacih.comkeikaventures.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification of volatile and semi-volatile compounds. nih.govnih.gov In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The MS ionizes the molecules, typically through electron ionization (EI), causing them to fragment in predictable patterns. elsevierpure.com This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be compared against spectral libraries for positive identification. nih.gov

For chloroacetaldehyde research, GC-MS is crucial for confirming the identity of the analyte peak observed in GC-ECD analysis and for metabolite profiling studies. nih.govvisionpublisher.info As a metabolite of certain industrial chemicals and pharmaceuticals, chloroacetaldehyde and its downstream products can be identified in biological samples. sigmaaldrich.com GC-MS-based metabolomics allows for the simultaneous detection of numerous small molecules, including aldehydes, amino acids, and organic acids, after appropriate derivatization to increase their volatility. nih.govvisionpublisher.info This untargeted or targeted approach is essential for understanding the metabolic pathways affected by chloroacetaldehyde. nih.gov

For analyzing chloroacetaldehyde and its metabolites in complex biological matrices such as plasma or urine, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. annlabmed.orgresearchgate.net Many metabolites are non-volatile or thermally labile, making them unsuitable for GC-based analysis. researchgate.net LC-MS/MS overcomes these limitations by separating compounds in the liquid phase before detection by tandem mass spectrometry. nih.gov This technique offers high sensitivity and specificity, which is critical for distinguishing analytes from the vast number of endogenous components in biological fluids. annlabmed.org

The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity by monitoring specific precursor-to-product ion transitions for the target analyte, minimizing matrix interference and signal suppression. nih.gov This is particularly important when dealing with the low concentrations typical of metabolic studies. researchgate.net LC-MS/MS methods can be developed for the simultaneous quantification of chloroacetaldehyde and related metabolites, providing a comprehensive profile from a single analytical run. annlabmed.org

A significant analytical challenge in chloroacetaldehyde research is the inability of standard chromatographic techniques to distinguish between the anhydrous aldehyde and its hydrated forms (monomer hydrate (B1144303) and dimer hydrate). keikaventures.comosha.gov Chloroacetaldehyde exists in equilibrium with these hydrates in aqueous environments. dnacih.comnih.gov

During typical GC analysis, the high temperatures of the injection port and column cause the monomer and dimer hydrates to dehydrate, converting them back to the anhydrous chloroacetaldehyde monomer. dnacih.comosha.gov Consequently, regardless of the form present in the original sample (anhydrous, monomer hydrate, or dimer hydrate), only a single chromatographic peak corresponding to the monomer is observed. dnacih.comosha.gov This instrumental limitation means that methods like GC-ECD and GC-MS measure the total chloroacetaldehyde content but cannot provide information on the equilibrium distribution of its different forms in the original sample. keikaventures.com

Spectroscopic Characterization Techniques

While chromatography is essential for separation and quantification, spectroscopy provides fundamental information about molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules in solution. cas.cz It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk Techniques like ¹H and ¹³C NMR can confirm the covalent structure of chloroacetaldehyde monohydrate, distinguishing it from its anhydrous form and other related compounds through unique chemical shifts and coupling constants. nih.gov

NMR is particularly valuable for studying the equilibrium and kinetic processes involving chloroacetaldehyde and its hydrates. cas.cz Because NMR is a non-destructive technique that analyzes samples in solution under ambient conditions, it can be used to directly observe the different species present in an aqueous solution—the anhydrous aldehyde, the monomer hydrate (ClCH₂CH(OH)₂), and the dimer hydrate—and to quantify their relative proportions. researchgate.net Furthermore, advanced NMR experiments can be used to study the rates of hydration and dehydration, providing critical insights into the chemical behavior of chloroacetaldehyde in aqueous systems, which is impossible to achieve with destructive techniques like gas chromatography. cas.cz

Infrared and Raman Spectroscopy for Vibrational Analysis